molecular formula C14H15N5O B2543286 7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 477865-11-5

7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2543286
CAS No.: 477865-11-5
M. Wt: 269.308
InChI Key: HQRKNRDNODFOSI-UHFFFAOYSA-N
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Description

7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a 4-methylphenoxyethyl substituent at the 7-position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial applications. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: The uniqueness of 7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine lies in its specific substituent pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenoxyethyl group may enhance its binding affinity to certain molecular targets compared to similar compounds .

Properties

IUPAC Name

7-[1-(4-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-9-3-5-11(6-4-9)20-10(2)12-7-8-16-14-17-13(15)18-19(12)14/h3-8,10H,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRKNRDNODFOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C2=CC=NC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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